N-Phenyl-1H-indazol-3-amine

Übersicht

Beschreibung

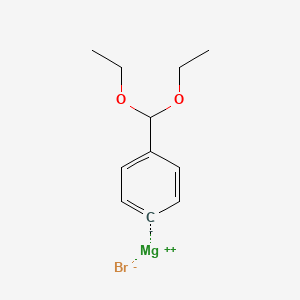

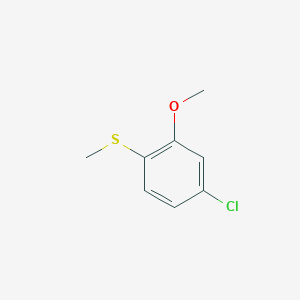

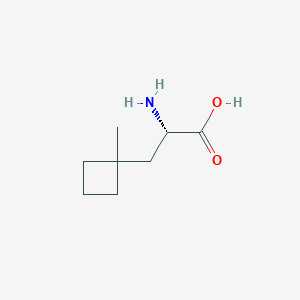

“N-Phenyl-1H-indazol-3-amine” is a compound with the molecular formula C13H11N3 and a molecular weight of 209.25 . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

A series of indazole derivatives, including “N-Phenyl-1H-indazol-3-amine”, were designed and synthesized by a molecular hybridization strategy . The synthesis strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis

“N-Phenyl-1H-indazol-3-amine” and its derivatives have shown great antitumor activity . The compound 6o, for example, exhibited a promising inhibitory effect against the K562 cell line . The R1 substituent on the benzene ring at the C-5 position of indazole had a significant effect on the anti-proliferative activity .Physical And Chemical Properties Analysis

“N-Phenyl-1H-indazol-3-amine” is a pale-yellow to yellow-brown solid . It has a molecular weight of 209.25 .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

“N-phenyl-1H-indazol-3-amine” derivatives have shown promising results in inhibiting the growth of various human cancer cell lines, including lung, chronic myeloid leukemia, prostate, and hepatoma cancers. These compounds are evaluated using assays like the MTT colorimetric assay to determine their effectiveness in stopping cancer cell proliferation .

Anti-inflammatory Activity

Indazole derivatives, including “N-phenyl-1H-indazol-3-amine”, are known for their anti-inflammatory properties. They have been used to inhibit enzymes and pathways involved in inflammation, offering potential therapeutic benefits for chronic inflammatory diseases .

Antibacterial Activity

These compounds also exhibit antibacterial activity, providing a potential avenue for the development of new antibacterial agents to combat resistant strains of bacteria .

Anti-HIV Activity

Indazole derivatives have been identified as potent inhibitors against HIV, contributing to the development of new anti-HIV medications .

Antidepressant and Antihypertensive Effects

The indazole nucleus is present in several marketed drugs with applications as antihypertensive and antidepressant agents. This highlights the versatility of “N-phenyl-1H-indazol-3-amine” in treating a range of conditions affecting mental health and blood pressure regulation .

Antioxidant Properties

Research has shown that indazole-containing compounds can exhibit antioxidant activity, which is crucial in protecting cells from oxidative stress-related damage. This activity is measured through various assays such as Hydrogen peroxide scavenging and Nitric oxide scavenging .

Wirkmechanismus

Target of Action

The primary target of N-Phenyl-1H-Indazol-3-Amine is Tyrosine-protein kinase JAK2 . This enzyme plays a crucial role in signal transduction from various cell surface receptors, including cytokine, growth factor, and hormone receptors .

Mode of Action

N-Phenyl-1H-Indazol-3-Amine interacts with its target by binding effectively with the hinge region of tyrosine kinase . This interaction inhibits the enzymatic activity of JAK2, leading to the disruption of downstream signaling pathways .

Biochemical Pathways

The inhibition of JAK2 by N-Phenyl-1H-Indazol-3-Amine affects multiple downstream pathways. One of the key pathways influenced is the p53/MDM2 pathway . This pathway plays a critical role in regulating cell cycle progression and apoptosis .

Result of Action

The inhibition of JAK2 and the subsequent disruption of the p53/MDM2 pathway by N-Phenyl-1H-Indazol-3-Amine can lead to cell cycle arrest and apoptosis . This compound has shown promising inhibitory effects against various human cancer cell lines .

Safety and Hazards

Zukünftige Richtungen

“N-Phenyl-1H-indazol-3-amine” and its derivatives have shown great potential in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on developing novel anti-cancer drugs with high efficiency and low toxicity . The compound 6o, for instance, could be a promising scaffold to develop an effective and low-toxic anticancer agent .

Eigenschaften

IUPAC Name |

N-phenyl-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c1-2-6-10(7-3-1)14-13-11-8-4-5-9-12(11)15-16-13/h1-9H,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKZLAQDGRSBHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-1H-indazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride](/img/structure/B6306886.png)

![2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4,4]nonane, 98%](/img/structure/B6306935.png)